AP-C6

Kinase inhibition cGMP signaling cGKII pharmacology

AP-C6 is a distinct imidazolyl-pyrimidine cGKII inhibitor (pIC50 6.5) with dual-action cAMP potentiation via PDE inhibition, enabling precise dissection of cyclic nucleotide crosstalk. With intermediate potency, it is a critical reference for SAR studies, bridging AP-C5 and AP-C2. Order ≥98% pure compound for reproducible results in kinase signaling and selectivity profiling.

Molecular Formula C15H15N5O
Molecular Weight 281.31 g/mol
Cat. No. B12380547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP-C6
Molecular FormulaC15H15N5O
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NC=C2)NCCO)N3C=CN=C3
InChIInChI=1S/C15H15N5O/c21-10-8-18-15-17-6-5-14(19-15)12-1-3-13(4-2-12)20-9-7-16-11-20/h1-7,9,11,21H,8,10H2,(H,17,18,19)
InChIKeyYUFMLHFNWVRCRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol (AP-C6): Chemical Identity and Basic Characteristics


2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol, commonly designated as AP-C6, is a synthetic small molecule characterized by a 4-(imidazol-1-ylphenyl)pyrimidine core with an N-linked ethanolamine substituent . Its molecular formula is C15H15N5O with a molecular weight of 281.31 g/mol, and it is assigned CAS number 2234276-60-7 . The compound belongs to a broader class of imidazolyl-pyrimidine derivatives that have been investigated as modulators of kinase activity for therapeutic applications in hyperproliferative disorders and other diseases [1]. Physicochemical characterization indicates a predicted boiling point of 561.1±60.0 °C, a density of 1.30±0.1 g/cm³ at 20 °C, and a predicted pKa of 14.36±0.10 .

Why Generic Substitution of 2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol with Other cGKII Inhibitors Fails


Generic substitution of AP-C6 with other cGKII inhibitors is scientifically unsound due to substantial differences in target engagement potency and selectivity profiles among structurally related analogs within the imidazolyl-pyrimidine series. As demonstrated in comparative kinase inhibition assays, closely related compounds such as AP-C5 (pIC50 7.2), AP-C1 (pIC50 6.5), AP-C3 (pIC50 6.3), and AP-C2 (pIC50 5.2) exhibit a >100-fold potency range against cGKII despite sharing core structural motifs . Furthermore, AP-C5 demonstrates >20-fold selectivity for cGKII over cGKI and PKA (pIC50 4.6 and 4.8 respectively), while AP-C6 has been reported to potentiate cAMP signaling through PDE inhibition—a secondary pharmacological activity not uniformly present across the series . These quantitative variations in both primary target potency and ancillary pathway modulation preclude direct interchangeability in experimental systems where precise target engagement parameters are required for data reproducibility and mechanistic interpretation.

Quantitative Evidence Guide for 2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol (AP-C6) Procurement Decisions


cGKII Inhibitory Potency of AP-C6 Compared to Structurally Related Analogs AP-C1, AP-C2, AP-C3, and AP-C5

AP-C6 inhibits human cGMP-dependent protein kinase II (cGKII) with a pIC50 of 6.5 (equivalent to IC50 ≈ 316 nM) . This potency positions AP-C6 at an intermediate tier among structurally related imidazolyl-pyrimidine cGKII inhibitors: AP-C5 demonstrates superior potency with pIC50 7.2 (IC50 ≈ 63 nM), AP-C1 exhibits equivalent potency (pIC50 6.5), AP-C3 shows marginally lower potency (pIC50 6.3; IC50 ≈ 500 nM), and AP-C2 displays substantially reduced potency (pIC50 5.2; IC50 ≈ 6.3 μM) . The ~100-fold potency span across this structurally homologous series underscores that minor structural modifications at the pyrimidine 2-position profoundly influence target engagement.

Kinase inhibition cGMP signaling cGKII pharmacology

Differential Potentiation of cAMP Signaling by AP-C6 via PDE Inhibition

AP-C6 has been specifically demonstrated to potentiate cAMP signaling through phosphodiesterase (PDE) inhibition, a secondary pharmacological activity not reported for other cGKII inhibitors in the AP-C series . While the precise PDE isoform(s) targeted and quantitative IC50 values for PDE inhibition are not publicly disclosed, this ancillary activity distinguishes AP-C6 functionally from AP-C5, AP-C1, AP-C2, and AP-C3, whose vendor documentation lacks any reference to cAMP pathway modulation . The dual modulation of cGMP (via cGKII inhibition) and cAMP (via PDE inhibition) signaling may produce distinct cellular phenotypes compared to compounds with isolated cGKII activity.

cAMP signaling PDE inhibition Cross-talk regulation

Concentration-Dependent Inhibition of Human cGKII Activity In Vitro

AP-C6 inhibits human cGKII activity in vitro in a concentration-dependent manner across a concentration range of 1.0×10⁻⁹ to 3.0×10⁻⁴ mol/L [1]. This broad concentration-response window enables full sigmoidal curve fitting and accurate IC50 determination (pIC50 6.5). In contrast, AP-C3 has been reported to exhibit only weak inhibition of cGKII-dependent anion secretion in functional assays despite a pIC50 of 6.3 in isolated kinase assays, suggesting potential differences in cellular efficacy that are not captured by isolated pIC50 values . The availability of full concentration-response characterization for AP-C6 facilitates robust experimental design and quantitative pharmacology studies.

Concentration-response Enzyme kinetics In vitro pharmacology

Predicted Physicochemical Properties Differentiating AP-C6 from AP-C5

AP-C6 exhibits distinct predicted physicochemical properties that may influence handling and formulation requirements relative to the more potent analog AP-C5. The ethanolamine substituent of AP-C6 confers a higher predicted pKa (14.36±0.10) compared to typical values for the 2-aminopyrimidine core alone . AP-C6 demonstrates a reported solubility of 10 mM in DMSO [1]. In contrast, AP-C5 contains an N-2-propyn-1-yl substituent at the pyrimidine 2-position, which alters hydrogen-bonding capacity and lipophilicity . These structural differences manifest in differential predicted partition coefficients and solubility characteristics that may impact in vitro assay compatibility and in vivo formulation strategies.

Physicochemical characterization Solubility Formulation

Recommended Research and Industrial Application Scenarios for 2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol (AP-C6)


cGKII-Mediated cGMP Signaling Studies Requiring Intermediate Potency (pIC50 6.5)

AP-C6 is optimally suited for investigations of cGKII-dependent cGMP signaling where intermediate target engagement is preferred over maximal inhibition. Its pIC50 of 6.5 (IC50 ≈ 316 nM) provides a potency midpoint between AP-C5 (pIC50 7.2, ~5-fold more potent) and AP-C2 (pIC50 5.2, ~20-fold less potent) . This intermediate potency allows researchers to achieve measurable cGKII inhibition without complete pathway suppression, which may be advantageous for studying partial agonist effects, signaling threshold phenomena, or dose-response relationships in native cellular systems where supraphysiological inhibition is undesirable. The documented concentration-dependent inhibition across a 5-log concentration range enables precise dose-response modeling .

Dual-Modulation Studies of cGMP and cAMP Signaling Cross-Talk

AP-C6 is uniquely positioned among the AP-C series for investigations requiring concurrent manipulation of both cGMP and cAMP signaling pathways. Unlike AP-C5, AP-C1, AP-C2, and AP-C3—which have no reported activity on cAMP signaling—AP-C6 has been specifically documented to potentiate cAMP signaling through PDE inhibition . This dual pharmacological activity makes AP-C6 a valuable tool compound for dissecting the interplay between cyclic nucleotide signaling systems, particularly in cellular contexts where cGKII inhibition alone may produce confounding compensatory cAMP responses. Researchers should note that quantitative PDE inhibition data are not publicly available, necessitating empirical determination of cAMP potentiation parameters in specific experimental systems .

Comparator Studies with Structurally Related cGKII Inhibitors

AP-C6 serves as a critical reference compound for structure-activity relationship (SAR) studies within the imidazolyl-pyrimidine cGKII inhibitor series. Its ethanolamine substituent at the pyrimidine 2-position contrasts with the N-2-propyn-1-yl group of AP-C5 and the distinct substituents of AP-C1, AP-C2, and AP-C3 . The ~100-fold potency range across this structurally homologous series—from pIC50 7.2 (AP-C5) to 5.2 (AP-C2)—provides a robust dataset for computational modeling of target engagement determinants . AP-C6 (pIC50 6.5) occupies a central position in this potency gradient, making it an essential reference point for validating pharmacophore models and predicting the activity of novel analogs .

In Vitro Kinase Selectivity Profiling Against cGKI and PKA

AP-C6 is appropriate for selectivity profiling studies aimed at distinguishing cGKII-mediated effects from off-target inhibition of related AGC family kinases. While comprehensive selectivity data for AP-C6 are not publicly available, its structural analog AP-C5 has been characterized with >20-fold selectivity for cGKII over cGKI (pIC50 4.6) and PKA (pIC50 4.8) . Given the shared core scaffold, AP-C6 is predicted to exhibit a similar selectivity window, though empirical determination of its precise selectivity profile is warranted [1]. This selectivity—coupled with the intermediate cGKII potency of AP-C6—makes it suitable for experiments where discrimination between cGKII-dependent and cGKII-independent effects is essential but where the ultra-high potency and selectivity of AP-C5 may not be required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for AP-C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.